2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE
Overview
Description
2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is a complex organic compound featuring an indole moiety. Indole derivatives are significant in natural products and drugs due to their biological activities and roles in cell biology . This compound’s structure includes a cyclohexanedione core, which is often found in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of indole derivatives, including 2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE, typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to yield the indole product . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to form the indole ring.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the Fischer indole synthesis for large-scale operations. This includes using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Additionally, green chemistry principles, such as using recyclable catalysts and solvents, are increasingly being adopted to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to form dihydroindole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Dihydroindole derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound binds to various receptors and enzymes, modulating their activity.
Pathways Involved: It can influence signaling pathways related to cell proliferation, apoptosis, and immune response.
Comparison with Similar Compounds
Similar Compounds
2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5-PHENYL-1,3-CYCLOHEXANEDIONE: Similar structure but with a phenyl group instead of dimethyl groups.
Indole-3-acetic acid: A simpler indole derivative with significant biological activity.
Uniqueness
2-(1-{[2-(2,5-DIMETHYL-1H-INDOL-3-YL)ETHYL]AMINO}PENTYLIDENE)-5,5-DIMETHYL-1,3-CYCLOHEXANEDIONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an indole moiety with a cyclohexanedione core makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-[C-butyl-N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]carbonimidoyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O2/c1-6-7-8-21(24-22(28)14-25(4,5)15-23(24)29)26-12-11-18-17(3)27-20-10-9-16(2)13-19(18)20/h9-10,13,27-28H,6-8,11-12,14-15H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCHSAYFGPWNAI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NCCC1=C(NC2=C1C=C(C=C2)C)C)C3=C(CC(CC3=O)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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